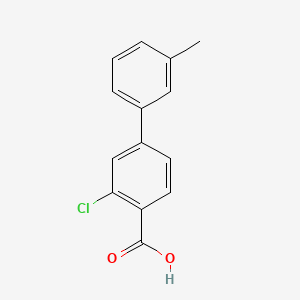

2-Chloro-4-(3-methylphenyl)benzoic acid

Descripción

2-Chloro-4-(3-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a 3-methylphenyl group at the 4-position of the benzene ring. These compounds are often utilized as intermediates in agrochemicals, pharmaceuticals, and fine chemicals due to their versatile reactivity and structural adaptability.

Propiedades

IUPAC Name |

2-chloro-4-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQYZTPEMQGSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50688610 | |

| Record name | 3-Chloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237103-23-9 | |

| Record name | 3-Chloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50688610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylphenyl chloride with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of 2-Chloro-4-(3-methylphenyl)benzoic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution: Products include derivatives with different substituents replacing the chlorine atom.

Oxidation: Products include 2-Chloro-4-(3-carboxyphenyl)benzoic acid.

Reduction: Products include 2-Chloro-4-(3-methylphenyl)benzyl alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-4-(3-methylphenyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a building block for developing anti-inflammatory and analgesic drugs.

- Case Study : Research indicates that derivatives of this compound exhibit significant activity against inflammatory conditions due to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) .

Agrochemicals

The compound is also explored for its potential as a herbicide or pesticide. Its chlorinated aromatic structure enhances its biological activity, making it suitable for agricultural applications.

- Data Table: Herbicidal Activity

| Compound | Activity Type | Reference |

|---|---|---|

| 2-Chloro-4-(3-methylphenyl)benzoic acid | Herbicide | |

| 3-Chloro-4-(trifluoromethyl)phenoxy benzoic acid | Herbicide precursor |

Material Science

In material science, 2-chloro-4-(3-methylphenyl)benzoic acid is used in the synthesis of polymers and other materials due to its reactive functional groups.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(3-methylphenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 2-Chloro-4-(3-methylphenyl)benzoic acid and its analogs:

Key Observations:

- Substituent Effects: The presence of electron-withdrawing groups (e.g., trifluoromethoxy in ) increases molecular polarity and may enhance agrochemical activity, while methyl or carbamoyl groups (e.g., ) improve solubility in organic solvents.

- Thermal Stability: Higher melting points (e.g., 181–183°C for ) correlate with hydrogen-bonding capabilities from carbamoyl or carboxylic acid groups.

Actividad Biológica

2-Chloro-4-(3-methylphenyl)benzoic acid, a derivative of benzoic acid, has garnered attention in the scientific community due to its potential biological activities. This compound is characterized by a chloro substituent and a methylphenyl group, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Chloro-4-(3-methylphenyl)benzoic acid can be represented as follows:

- Chemical Formula: CHClO

- Molecular Weight: 272.71 g/mol

- Melting Point: Approximately 196 °C

This compound features a carboxylic acid functional group, which is essential for its biological activity.

The biological activity of 2-Chloro-4-(3-methylphenyl)benzoic acid is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It is believed to modulate enzymatic pathways and influence metabolic processes:

- Enzyme Interactions: Similar compounds have been shown to interact with enzymes involved in metabolic pathways, potentially affecting the synthesis of important biomolecules such as β-amyloid precursor proteins.

- Pharmacokinetics: The compound's solubility and stability under physiological conditions can impact its bioavailability and overall efficacy in biological systems.

Biological Activities

Research has indicated that 2-Chloro-4-(3-methylphenyl)benzoic acid exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

- Cytotoxic Effects: In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

- Anti-inflammatory Properties: Compounds with similar structures have shown anti-inflammatory effects, which may be relevant for conditions such as arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-Chloro-4-(3-methylphenyl)benzoic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.